4-Bromo-5-chloro-1-benzofuran
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Overview
Description
4-Bromo-5-chloro-1-benzofuran is a useful research compound. Its molecular formula is C8H4BrClO and its molecular weight is 231.47. The purity is usually 95%.
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Scientific Research Applications
β-Amyloid Aggregation Inhibition
4-Bromo-5-chloro-1-benzofuran derivatives have been synthesized for potential application as β-amyloid aggregation inhibitors. For instance, Choi et al. (2003) developed a synthesis method for a compound which inhibits the aggregation of β-amyloid, a key factor in Alzheimer's disease (Choi, Seo, Son, & Kang, 2003).
Crystal Structure Studies
Studies on the crystal structure of benzofuran derivatives, including this compound, have been conducted to understand their molecular configurations. For example, Choi et al. (2007) and Choi et al. (2012) analyzed the crystal structures of various benzofuran compounds, providing insights into their chemical characteristics (Choi, Seo, Son, & Lee, 2007); (Choi, Seo, & Lee, 2012).
Domino Synthesis Processes
Lu et al. (2007) explored the CuI-catalyzed domino process to create 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and β-keto esters, demonstrating a method to synthesize benzofurans with different substituents, which could include this compound (Lu, Wang, Zhang, & Ma, 2007).
Synthesis of Isothiocoumarin Derivatives
Pokhodylo et al. (2010) developed a method for synthesizing 1-oxo-1H-isothiochromenes from 2-benzofuran-1(3H)-one, which could be relevant for derivatives of this compound in medicinal chemistry (Pokhodylo, Matiychuk, & Obushak, 2010).
Antimicrobial Studies
Compounds containing the this compound moiety have been evaluated for their antimicrobial properties. Kumar et al. (2022) focused on synthesizing derivatives of benzofuran for antimicrobial activity, which highlights the potential of this compound in this field (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells .
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes that result in their biological activities . For instance, some benzofuran derivatives have been found to inhibit cell growth in various cancer cells .
Biochemical Pathways
Benzofuran derivatives are known to impact a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Some benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various cancer cells .
Properties
IUPAC Name |
4-bromo-5-chloro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZHZMXVGUPKEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427405-29-5 |
Source
|
Record name | 4-bromo-5-chloro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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